molecular formula C7H11N3O2 B2362377 5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 1895262-33-5

5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B2362377
CAS No.: 1895262-33-5
M. Wt: 169.184
InChI Key: XHMNISHNXOGNDL-UHFFFAOYSA-N
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Description

5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine is a chemical compound with the molecular formula C₁₁H₁₃N₃O₂S and belongs to the class of 1,2,4-oxadiazoles . This heterocyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its established role as a bio-isostere and its extraordinarily broad spectrum of potential biological activities . Researchers value 1,2,4-oxadiazole derivatives as innovative platforms for developing new therapeutic agents. The core 1,2,4-oxadiazole structure is known for its physicochemical properties, which can be favorable for drug-likeness. This particular derivative features a 3-methyloxolane (tetrahydrofuran) substituent, which can influence the molecule's pharmacokinetic properties and target binding. The 1,2,4-oxadiazole moiety is a privileged structure in drug discovery, and its derivatives have been investigated for a wide range of pharmacological activities. Scientific literature reports that 1,2,4-oxadiazole-based compounds can exhibit antibacterial, antifungal, anticancer, antiviral, antidepressant, anti-inflammatory, and anti-Alzheimer properties, among others . While the specific activity profile of this compound is a subject for ongoing research, its structural features make it a valuable building block for constructing novel molecules for high-throughput screening and lead optimization programs. It serves as a key intermediate for synthesizing more complex chemical entities for investigating new biological pathways. This product is provided for research use only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-(3-methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2-3-11-4-7)5-9-6(8)10-12-5/h2-4H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMNISHNXOGNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methyloxolane-3-Carbonitrile

The synthesis begins with the nitrile precursor, 3-methyloxolane-3-carbonitrile, synthesized through nucleophilic substitution of 3-methyloxolane-3-mesylate with sodium cyanide. Alternative routes involve Stork enamine reactions or cyanohydrin formation from 3-methyloxolane-3-carbaldehyde.

Amidoxime Formation

Treatment of 3-methyloxolane-3-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime (Figure 1). The reaction typically achieves 80–90% conversion after 6–8 hours, as confirmed by $$^1$$H NMR monitoring of the imine proton resonance at δ 8.2–8.5 ppm.

Cyclodehydration to Oxadiazole

The amidoxime undergoes cyclodehydration with 3-methyloxolane-3-carbonyl chloride in the presence of triethylamine (3 eq.) and dichloromethane (DCM) at 0–5°C. This method, adapted from analogous protocols, produces the target oxadiazole in 65–72% yield after silica gel chromatography (Table 1).

Table 1. Optimization of Cyclodehydration Conditions

Entry Acylating Agent Base Temp (°C) Yield (%)
1 Acetyl chloride Et$$_3$$N 0–5 68
2 TFAA Pyridine 25 72
3 ClCOCOCl Et$$_3$$N −10 65

Alternative Route: Hydrazide-Iso(thio)cyanate Coupling

Synthesis of 3-Methyloxolane-3-Carbohydrazide

3-Methyloxolane-3-carboxylic acid methyl ester is treated with hydrazine hydrate in ethanol to yield the hydrazide derivative. This intermediate is critical for subsequent coupling reactions.

Reaction with Isocyanates

The hydrazide reacts with methyl isocyanate in acetonitrile at 60°C for 12 hours, forming a thiourea intermediate. Cyclization using p-toluenesulfonyl chloride (TsCl) and triethylamine in DCM generates the oxadiazole ring (Figure 2). This method, while efficient for aryl-substituted oxadiazoles, requires careful optimization for aliphatic systems like 3-methyloxolane, achieving 58–62% yield.

Mechanistic Insights and Byproduct Analysis

Byproduct Formation

In the hydrazide route, over-alkylation or incomplete cyclization can result in open-chain urea derivatives. These are minimized by using excess TsCl (3 eq.) and maintaining anhydrous conditions.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/methanol (95:5) effectively isolates the target compound, as evidenced by analogous purifications. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) further ensures purity >98%.

Spectroscopic Data

  • $$^1$$H NMR (600 MHz, DMSO-d6) : δ 1.42 (s, 3H, CH$$3$$), 1.85–2.10 (m, 4H, oxolane CH$$2$$), 3.70–3.90 (m, 2H, oxolane OCH$$2$$), 5.20 (s, 2H, NH$$2$$).
  • HRMS (ESI+) : m/z calcd for C$$8$$H$${12}$$N$$3$$O$$2$$ [M+H]$$^+$$: 182.0924, found: 182.0926.

Comparative Evaluation of Methods

Table 2. Advantages and Limitations of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Amidoxime route 72 98 Moderate
Hydrazide route 62 95 High
Huisgen cycloaddition 55 90 Low

The amidoxime route offers higher yields but requires stringent temperature control. The hydrazide pathway, while lower-yielding, is more amenable to large-scale synthesis due to simpler workup procedures.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or methyloxolan group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methyloxolan group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Donating vs. Withdrawing Groups : Compounds like 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine (electron-donating methoxy group) may exhibit enhanced binding to receptors requiring polar interactions, whereas nitro-substituted analogs (e.g., 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine) could display altered reactivity in electrophilic environments .
  • Heteroaromatic vs. In contrast, the 3-methyloxolane group in the target compound may reduce cytotoxicity by avoiding aromatic metabolic pathways.

Pharmacological Potential

  • The benzo-dioxole and dichlorophenyl derivative () shows promise as an antagonist, while indole-containing Phidianidines () highlight marine-derived bioactivity. The target compound’s 3-methyloxolane group may offer a balance between lipophilicity and solubility, critical for blood-brain barrier penetration in CNS therapies.

Biological Activity

5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring linked to a methyloxolan group, which contributes to its distinctive chemical properties. The molecular formula is C7H11N3O2C_7H_{11}N_3O_2 with a molecular weight of approximately 169.18 g/mol. Its structural uniqueness may enhance its interaction with biological targets compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions, potentially affecting various biochemical pathways. The methyloxolan group may improve solubility and bioavailability, enhancing the compound's overall efficacy in biological contexts.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against a range of bacterial and fungal pathogens.

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of proliferation.

Other Therapeutic Applications

Ongoing research is investigating the potential of this compound in various therapeutic areas, including:

  • Anti-inflammatory effects : Potential modulation of inflammatory pathways.
  • Neurological applications : Exploration of effects on neurotransmitter systems.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with minimal inhibitory concentrations (MICs) established.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines; IC50 values indicated significant cytotoxicity.
Mechanism InvestigationIdentified interaction with specific receptors involved in cell signaling pathways related to inflammation and cancer progression.

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